Antiviral Potency: 6-Iodo Substituent Delivers ~8-Fold Improvement in Anti-Dengue EC50 Over 6-Bromo Analogs
In a focused 4-anilinoquinoline library targeting dengue virus (DENV), the 6-iodo derivative 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile (compound 47) achieved an EC50 of 79 nM against DENV infection [1]. In a parallel optimization study, the most potent 6-bromo-substituted 4-anilinoquinolines—including 3-((6-bromoquinolin-4-yl)amino)phenol (12), 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50), and 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (52)—exhibited EC50 values of 0.63–0.69 µM (630–690 nM) [2]. This represents an approximately 8.0- to 8.7-fold improvement in antiviral potency conferred by the iodine substitution at the 6-position. Both series demonstrated CC50 > 10 µM, indicating that the potency gain was not accompanied by increased cytotoxicity [1][2].
| Evidence Dimension | Antiviral potency (EC50 against DENV) |
|---|---|
| Target Compound Data | EC50 = 79 nM (6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile) |
| Comparator Or Baseline | EC50 = 630–690 nM (three 6-bromo-4-anilinoquinoline leads: compounds 12, 50, and 52) |
| Quantified Difference | ~8.0–8.7-fold improvement in potency (79 nM vs. 630–690 nM) |
| Conditions | DENV infection assay in Vero or Huh-7 cell lines; compound concentration–response; 48 h post-infection readout |
Why This Matters
For antiviral lead optimization programs, the ~8-fold EC50 advantage of the 6-iodo scaffold over 6-bromo directly translates to lower required dosing, wider therapeutic windows, and a stronger intellectual property position, making 6-iodo-quinoline hydrochloride the preferred starting material for DENV-focused medicinal chemistry.
- [1] Asquith, C. R. M.; et al. Potent Antiviral Activity of Novel Multi-Substituted 4-Anilinoquin(az)olines. Bioorg. Med. Chem. Lett. 2020, 30 (13), 127209. View Source
- [2] Huang, P.-T.; Saul, S.; Einav, S.; Asquith, C. R. M. Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. Molecules 2021, 26 (23), 7338. View Source
